molecular formula C20H25N7O B5547472 N-(3-methylphenyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxamide

N-(3-methylphenyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxamide

Cat. No. B5547472
M. Wt: 379.5 g/mol
InChI Key: LFOMZFCWEFMZRI-UHFFFAOYSA-N
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Description

This compound, a pyrazole derivative, is of significant interest due to its chemical structure and potential interactions with biological receptors.

Synthesis Analysis

The synthesis of this compound involves multiple steps, including the formation of pyrazole and triazole rings. These processes typically involve reactions with various amides and hydrazides, as well as substitutions at different positions in the molecule to achieve the desired structure (Francisco et al., 2002).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of pyrazole and triazole rings, often with various substituents that affect their binding and interaction properties (Shim et al., 2002).

Chemical Reactions and Properties

These compounds often interact with receptors such as cannabinoid receptors, exhibiting properties of agonists or antagonists. The specific substituents and structure of the molecule dictate its binding affinity and activity (Hurst et al., 2002).

Physical Properties Analysis

The physical properties of such compounds depend on their molecular weight, solubility, and crystalline structure. These aspects are crucial for determining their behavior in biological systems and for pharmaceutical formulation (Kumar et al., 2004).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the presence of the pyrazole and triazole rings and their substituents. These factors play a significant role in their potential as therapeutic agents or in other chemical applications (Kambappa et al., 2017).

Scientific Research Applications

Cannabinoid Receptor Antagonists

N-(3-methylphenyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxamide and its analogs are primarily researched for their role as cannabinoid receptor antagonists. These compounds are explored for their selective inhibition of the CB1 cannabinoid receptor, which is implicated in various physiological processes. The structural requirements for potent and selective antagonistic activity include specific substitutions on the pyrazole ring and the presence of a carboxamide group, which are crucial for binding affinity and selectivity towards the CB1 receptor (Lan et al., 1999).

Molecular Interaction Studies

Research on the molecular interactions of these compounds with cannabinoid receptors utilizes advanced techniques such as AM1 molecular orbital method and comparative molecular field analysis (CoMFA). These studies aim to understand the conformational preferences and the binding modes of the compounds to the receptor, guiding the design of more selective and potent ligands (Shim et al., 2002).

Radiolabeling for Imaging

Some derivatives are synthesized with radiolabeling capabilities, such as tritiation or iodination, making them suitable for imaging studies like SPECT (single photon emission computed tomography). These radiolabeled compounds are valuable tools for in vivo characterization of cannabinoid receptor binding, offering insights into receptor distribution and function (Seltzman et al., 2002).

Glycine Transporter Inhibition

Research extends beyond cannabinoid receptor antagonism, with some derivatives being investigated for their role as glycine transporter 1 (GlyT1) inhibitors. These compounds exhibit potential therapeutic benefits by modulating glycine levels in the central nervous system, which is relevant for the treatment of neurological disorders (Yamamoto et al., 2016).

Synthesis and Structural Analysis

The synthesis of N-(3-methylphenyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxamide and related compounds involves complex chemical processes. Research in this area focuses on developing efficient synthetic routes and understanding the chemical structure and properties of these compounds through techniques like X-ray crystallography and NMR spectroscopy. This foundational knowledge supports further pharmacological and therapeutic research applications (Almazroa et al., 2004).

properties

IUPAC Name

N-(3-methylphenyl)-4-[4-methyl-5-(pyrazol-1-ylmethyl)-1,2,4-triazol-3-yl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N7O/c1-15-5-3-6-17(13-15)22-20(28)26-11-7-16(8-12-26)19-24-23-18(25(19)2)14-27-10-4-9-21-27/h3-6,9-10,13,16H,7-8,11-12,14H2,1-2H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFOMZFCWEFMZRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2CCC(CC2)C3=NN=C(N3C)CN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methylphenyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxamide

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